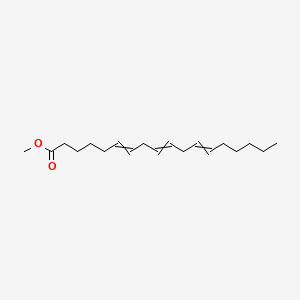![molecular formula C19H22N2O3 B12454607 N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide CAS No. 5153-33-3](/img/structure/B12454607.png)
N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenylpropanoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with quorum sensing pathways in bacteria, thereby inhibiting biofilm formation and reducing bacterial resistance .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,4-Dimethoxyphenyl)ethylidene]-3-iodobenzohydrazide
- N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-2-prop-2-enoxybenzamide
Uniqueness
N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide stands out due to its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
5153-33-3 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N2O3/c1-14(17-11-10-16(23-2)13-18(17)24-3)20-21-19(22)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12H2,1-3H3,(H,21,22) |
InChI Key |
WPQALEXYLDOMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


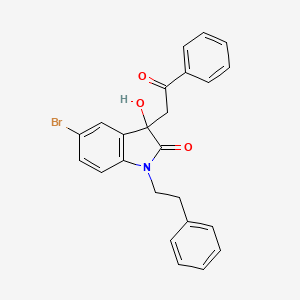
![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)
![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
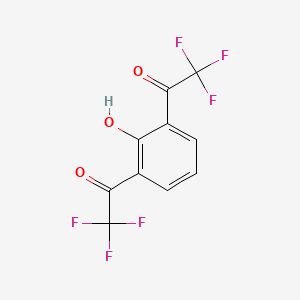
![(4Z)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454566.png)
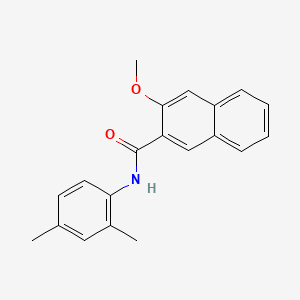
![1-[11-(3-bromophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]pentan-1-one](/img/structure/B12454580.png)
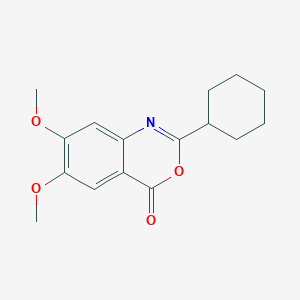
![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)
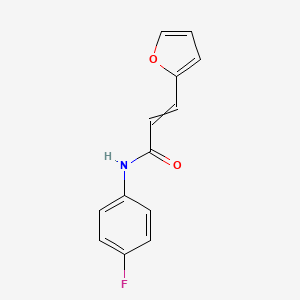

![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)
